N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide
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Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C20H30N2O3 and its molecular weight is 346.471. The purity is usually 95%.
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Scientific Research Applications
Benzodiazepines and Related Compounds
Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, sedative, muscle relaxant, and hypnotic properties. They work by enhancing the effect of the neurotransmitter GABA at the GABA_A receptor. Midazolam, for instance, is a short-acting benzodiazepine used for sedation, anesthesia, and for inducing sleep before medical procedures. It offers cardiorespiratory stability and is suitable for poor-risk, elderly, and cardiac patients due to its short elimination half-life and minimal long-term metabolite effects (Dundee et al., 1984).
Dibenzothiazepines and Atypical Antipsychotics
Dibenzothiazepines, such as quetiapine, are used primarily for the treatment of schizophrenia and bipolar disorder. They are known as atypical antipsychotics due to their efficacy in treating both positive and negative symptoms of schizophrenia, with a lower risk of extrapyramidal side effects compared to older antipsychotics. Quetiapine has a favorable risk-benefit profile, making it a valuable first-line agent in treating schizophrenia (Dev & Raniwalla, 2000).
Neuroprotective Strategies in Stroke
Understanding the molecular biology of stroke and identifying neuroprotective strategies are crucial for minimizing cerebral injury and disability after a stroke. Research in this area focuses on compounds that can mitigate the complex signaling cascade following a stroke, although clinical success has been limited. This includes exploring the efficacy of various compounds and their potential for preventing secondary cerebral injury (Karsy et al., 2017).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-13(2)9-18(23)21-15-7-8-17-16(10-15)22(11-14(3)4)19(24)20(5,6)12-25-17/h7-8,10,13-14H,9,11-12H2,1-6H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBFNJJFEKHDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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